molecular formula C9H5NO B1273721 1-Benzofuran-5-carbonitrile CAS No. 79002-39-4

1-Benzofuran-5-carbonitrile

Cat. No. B1273721
CAS RN: 79002-39-4
M. Wt: 143.14 g/mol
InChI Key: SXFQAFFSEZRQCJ-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H5NO . It has a molecular weight of 143.14 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Benzofuran-5-carbonitrile is 1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H . This indicates the presence of a benzofuran ring with a carbonitrile group attached.


Physical And Chemical Properties Analysis

1-Benzofuran-5-carbonitrile is a solid at room temperature .

Scientific Research Applications

Medicine: Antimicrobial Agents

1-Benzofuran-5-carbonitrile: and its derivatives have been identified as promising scaffolds for developing new antimicrobial agents . These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The structural uniqueness of benzofuran rings makes them suitable for drug development, particularly in combating resistant strains of microbes.

Agriculture: Pest Management

In agriculture, 1-Benzofuran-5-carbonitrile derivatives have been explored for their potential use in pest management . These compounds can act as effective pesticides, targeting a range of agricultural pests and thus helping to protect crops from damage. Their efficacy against bacterial and viral plant diseases also contributes to their utility in this field.

Material Science: Polymer Synthesis

The benzofuran core, including 1-Benzofuran-5-carbonitrile , is utilized in material science for the synthesis of various polymers . These polymers have applications in creating high-performance materials with desirable properties such as increased durability, chemical resistance, and thermal stability.

Environmental Science: Pollution Treatment

1-Benzofuran-5-carbonitrile: derivatives are being studied for their role in environmental science, particularly in pollution treatment processes . Their chemical properties may be harnessed to develop new methods for the degradation of pollutants, contributing to cleaner water and air.

Biochemistry: Enzyme Inhibition

In biochemistry, 1-Benzofuran-5-carbonitrile plays a role in enzyme inhibition . It is used to study the inhibition of various enzymes that are crucial in biological pathways. This research has implications for understanding diseases at the molecular level and developing targeted therapies.

Pharmacology: Drug Development

The pharmacological applications of 1-Benzofuran-5-carbonitrile are significant, with its derivatives being integral to the development of new drugs . These compounds are part of a larger class of benzofurans that have been used in the treatment of various conditions, including cardiovascular diseases and neurological disorders.

Safety and Hazards

1-Benzofuran-5-carbonitrile is considered hazardous. It can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding contact with skin and eyes, wearing protective gloves and safety glasses, and ensuring adequate ventilation .

Future Directions

Benzofuran and its derivatives, including 1-Benzofuran-5-carbonitrile, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being actively explored worldwide as potential natural drug lead compounds . Future research in this area is expected to focus on the development of new therapeutic agents, particularly antimicrobial agents .

properties

IUPAC Name

1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQAFFSEZRQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383570
Record name 1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-carbonitrile

CAS RN

79002-39-4
Record name 1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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